molecular formula C13H15ClF2N2O B3115191 [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine CAS No. 208111-39-1

[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Cat. No. B3115191
Key on ui cas rn: 208111-39-1
M. Wt: 288.72 g/mol
InChI Key: ZRLXAWPHBCZDBU-UHFFFAOYSA-N
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Patent
US06020345

Procedure details

0.10 g of 2-[l-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl-methyl]isoindole-1,3-dione (0.238 mmol) and 0.50 ml of ethanolamine (8.28 mmol) are mixed and the solution obtained is heated at 55° C. under a nitrogen atmosphere for 2 hours. The mixture is poured into ice-cold water and then extracted with chloroform. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and the solvent evaporated off. 0.06 g of the title product is obtained in the form of a colorless oil which is used in the next stage without further purification.
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[F:29])[C:5]([N:7]1[CH2:12][CH2:11][C:10]([CH2:14][N:15]2C(=O)C3C(=CC=CC=3)C2=O)([F:13])[CH2:9][CH2:8]1)=[O:6].C(CN)O>>[NH2:15][CH2:14][C:10]1([F:13])[CH2:11][CH2:12][N:7]([C:5]([C:4]2[CH:26]=[CH:27][C:28]([F:29])=[C:2]([Cl:1])[CH:3]=2)=[O:6])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)N2CCC(CC2)(F)CN2C(C3=CC=CC=C3C2=O)=O)C=CC1F
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
The mixture is poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCN(CC1)C(=O)C1=CC(=C(C=C1)F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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